FAM DBCO, 6-isomer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

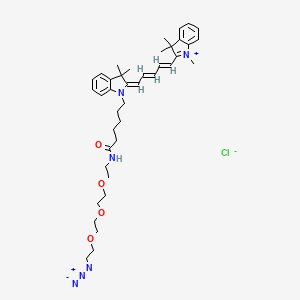

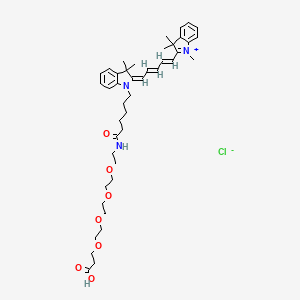

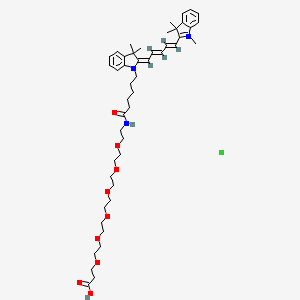

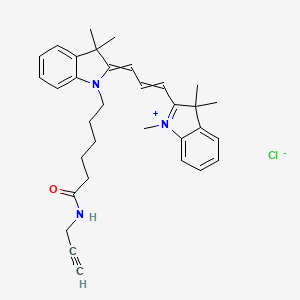

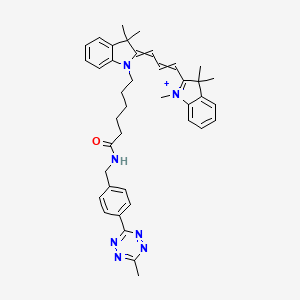

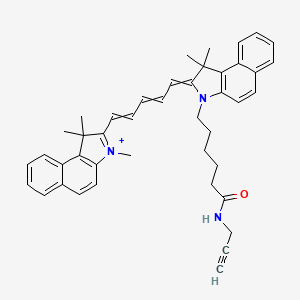

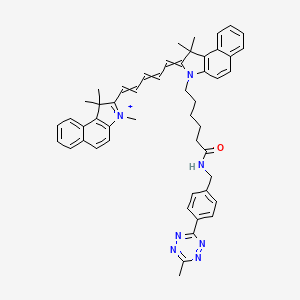

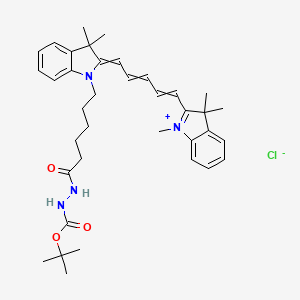

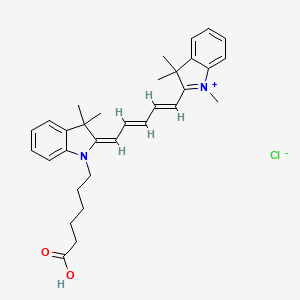

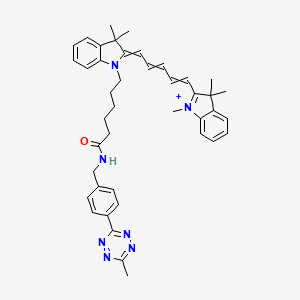

Fluorescein (FAM) is one of the oldest yet well known fluorescent dyes. This derivative of FAM contains cyclooctyne group (dibenzocyclooctyne, abbreviated as DBCO or ADIBO) for the conjugation with azides via copper-free, strain-promoted azide alkyne cycloaddition (spAAc). FAM DBCO can be used for the labeling of proteins, peptides, nucleic acids, and other molecules containing azide groups. Azides react with DBCO spontaneously upon simple mixing. The reaction does not require any catalysts, and it is very efficient. Fluorescein can be detected using a variety of different instruments.

Scientific Research Applications

1. Conjugated Linoleic Acid (CLA) and Fatty Acid Research

FAM DBCO, 6-isomer, falls within the broader category of fatty acids and their derivatives, which have significant applications in health and disease research. Studies have shown that fatty acids, including CLA isomers, play a critical role in impacting immune function and protecting against diseases like cancer, obesity, diabetes, and atherosclerosis (Yang et al., 2015).

2. Use in Oligonucleotide Labeling

This compound, particularly in its derivative forms like 6-carboxyfluorescein (FAM), is used in the preparation of non-nucleoside phosphoramidite reagents for oligonucleotide labeling. This application is crucial in genetic studies and DNA sequencing (Kvach et al., 2013).

3. Click Chemistry in DNA Sequencing

The application of click chemistry, particularly involving alkynyl FAM (a derivative of this compound) and azido-labeled DNA, plays a significant role in producing fluorescently labeled ssDNA. This is extensively used in DNA sequencing with high resolution, demonstrating the importance of FAM DBCO in molecular biology and genetic engineering (Seo et al., 2003).

4. Study of Fatty Acid Isomers in Biological Samples

The analysis of fatty acid isomers from biological samples is another critical application area. Techniques like ultraviolet photodissociation (UVPD) are employed for characterizing double bond positional isomers of fatty acids, which has significant implications in understanding cell function and disease mechanisms (Feider et al., 2020).

5. Fluorescence-Aided Molecule Sorting (FAMS)

FAMS is a technique where alternating-laser excitation is used to analyze biomolecular structure and interactions at the single-molecule level. Labeling biomolecules with fluorophores, such as FAM DBCO derivatives, is crucial in this method to study macromolecule-ligand interactions and other complex biological processes (Kapanidis et al., 2004).

6. Radiopharmaceutical Applications

Complexes containing fac-[M(CO)3]+ core, to which FAM DBCO isomers can be structurally related, have potential applications in diagnostic or therapeutic radiopharmaceuticals. These studies involve structural characterization and functional exploration of such complexes (Lipowska et al., 2004).

Properties

Molecular Formula |

C42H32N2O7 |

|---|---|

Molecular Weight |

676.73 |

IUPAC Name |

N/A |

InChI |

InChI=1S/C42H32N2O7/c45-30-16-19-33-37(23-30)50-38-24-31(46)17-20-34(38)42(33)35-22-28(15-18-32(35)41(49)51-42)40(48)43-21-7-1-2-12-39(47)44-25-29-10-4-3-8-26(29)13-14-27-9-5-6-11-36(27)44/h3-6,8-11,15-20,22-24,45-46H,1-2,7,12,21,25H2,(H,43,48) |

InChI Key |

QAATVTNRYVCIIR-UHFFFAOYSA-N |

SMILES |

OC1=CC=C2C(OC(C=C(O)C=C3)=C3C24C5=CC(C(NCCCCCC(N6CC7=CC=CC=C7C#CC8=CC=CC=C86)=O)=O)=CC=C5C(O4)=O)=C1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FAM DBCO, 6-isomer |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.